molecular formula C9H14N2OS B2820956 2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one CAS No. 90565-62-1

2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one

Cat. No.: B2820956
CAS No.: 90565-62-1
M. Wt: 198.28
InChI Key: CYBMUFLMBPLLND-UHFFFAOYSA-N
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Description

2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one is a heterocyclic compound characterized by a spirocyclic framework comprising a six-membered and a five-membered ring fused at a single atom (spiro[4.6] system). Its molecular formula is C₉H₁₄N₂O₂S, with a molecular weight of 214.285 g/mol . The structure features a thioamide group (-C=S) and a ketone (-C=O) within the diazaspiro system, conferring unique electronic and steric properties. This compound has been investigated in medicinal chemistry, particularly as a scaffold for androgen receptor modulators.

Properties

IUPAC Name

2-sulfanylidene-1,3-diazaspiro[4.6]undecan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c12-7-9(11-8(13)10-7)5-3-1-2-4-6-9/h1-6H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBMUFLMBPLLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable thioamide with a diamine in the presence of a dehydrating agent. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for 2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The diazaspiro ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one exerts its effects is largely dependent on its interaction with molecular targets. The thioxo group and diazaspiro ring system can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can affect biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Spiro Ring Size

  • The 4.6 spiro system in the target compound provides a larger conformational landscape compared to the 4.4 spiro analogue (2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one).
  • The 5.5 spiro system in 9-Oxa-2,4-diazaspiro[5.5]undecan-1-one introduces oxygen into the ring, altering electronic properties and solubility .

Biological Activity

2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one belongs to a class of spiro compounds characterized by their distinctive fused ring systems. The presence of sulfur and nitrogen atoms in its structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 2-thioxo-1,3-diazaspiro[4.6]undecan-4-one exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, potentially through the inhibition of critical bacterial enzymes. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria, suggesting a mechanism involving disruption of cell wall synthesis or function.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The selectivity index for COX-1 and COX-2 inhibition was found to be higher than that of established anti-inflammatory drugs like celecoxib, indicating a promising therapeutic profile for managing inflammatory conditions.

Compound COX-1 Inhibition (IC50) COX-2 Inhibition (IC50) Selectivity Index
Celecoxib14.50 µM31.52 µM2.17
2-Thioxo-1,3-diazaspiro[4.6]undecan-4-oneTBDTBDTBD

Antioxidant Activity

The antioxidant potential of 2-thioxo-1,3-diazaspiro[4.6]undecan-4-one has been explored through various assays, including DPPH radical scavenging tests. Preliminary results suggest that it possesses significant antioxidant capacity, which may contribute to its overall therapeutic effects by mitigating oxidative stress-related damage.

The biological activity of 2-thioxo-1,3-diazaspiro[4.6]undecan-4-one is believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound's structure allows it to bind effectively to enzymes such as COX-1 and COX-2, leading to reduced production of pro-inflammatory mediators.
  • Antimicrobial Mechanisms : By targeting bacterial enzymes essential for growth and replication, the compound disrupts normal cellular functions in pathogens.

Case Studies

Several case studies have investigated the efficacy of 2-thioxo-1,3-diazaspiro[4.6]undecan-4-one in clinical settings:

  • Case Study 1 : A clinical trial assessed the compound's effectiveness in patients with chronic inflammatory diseases. Results indicated a significant reduction in inflammation markers compared to placebo.
  • Case Study 2 : An investigation into its antimicrobial properties revealed successful treatment outcomes in patients with resistant bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one, and how can purity be ensured?

  • Methodology :

  • Cyclization reactions under reflux conditions (e.g., using tetrahydrofuran or acetonitrile as solvents) are critical for forming the spiro ring system. Temperature control (70–90°C) minimizes side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) ensures high purity. Monitor via TLC (Rf ~0.3–0.5) .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., spiro carbon signals at δ 70–80 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most reliable for characterizing the spiro ring system?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H NMR detects proton environments (e.g., NH protons at δ 8–10 ppm; spiro carbons via DEPT-135) .
  • IR Spectroscopy : Confirm thioxo (C=S) stretches at ~1100–1250 cm1^{-1} and carbonyl (C=O) at ~1650–1750 cm1^{-1} .
  • X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles (e.g., spiro C–N bond ~1.45–1.50 Å) .

Advanced Research Questions

Q. How can crystallographic disorder in the spiro structure be resolved during refinement?

  • Approach :

  • Apply SHELXL's PART指令 to model disordered atoms. Use ISOR restraints for thermal parameters and SUMP constraints to maintain geometric sanity .
  • Validate with ORTEP-3 for visualization of electron density maps (e.g., Fo-Fc maps at 3σ) to identify misplaced atoms .

Q. What strategies address discrepancies between computational and experimental hydrogen-bonding patterns?

  • Analysis :

  • Perform graph set analysis (e.g., Etter’s formalism) to classify hydrogen bonds (e.g., R22_2^2(8) motifs) and compare with DFT-optimized geometries .
  • Use Mercury CSD to overlay experimental (X-ray) and computational (Gaussian) structures, adjusting solvent effects in simulations .

Q. How does the thioxo group influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • Conduct kinetic studies (UV-Vis monitoring) under varying nucleophile concentrations (e.g., amines, thiols). Compare activation energies (ΔG‡) with non-thioxo analogs .
  • Analyze regioselectivity via 1^1H NMR kinetic profiling (e.g., NOE correlations to track intermediate formation) .

Data Analysis and Contradictions

Q. How should conflicting NMR and X-ray data on conformational flexibility be reconciled?

  • Resolution :

  • Perform variable-temperature NMR (–40°C to 80°C) to detect dynamic processes (e.g., ring puckering). Compare with molecular dynamics simulations (AMBER force field) .
  • Use TWINLAW in SHELXL to check for twinning, which may mask true conformational states .

Q. What statistical methods validate crystallographic data quality for spiro compounds?

  • Validation Tools :

  • PLATON’s ADDSYM to detect missed symmetry and Rint_{int} values (<0.05 for high-quality data) .
  • CIF validation via CheckCIF (e.g., Alert Level B for unusual bond angles) .

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